Cesium zirconate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Cesium zirconate can be synthesized through the reaction of cesium hydroxide (CsOH) with zirconia (ZrO2) at high temperatures . The reaction is as follows: [ 2 \text{CsOH} + \text{ZrO}_2 \rightarrow \text{Cs}_2\text{ZrO}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound often involves high-temperature solid-state reactions. The sol-gel method, following a citrate-nitrate route, is also employed for the preparation of this compound . This method involves the use of citric acid and nitric acid to form a gel, which is then calcined to obtain the final product.

Chemical Reactions Analysis

Reactions with Other Compounds

-

Reactions with Water While the search results do not explicitly detail the reaction of cesium zirconates with water, it is noted that zirconate phases readily hydrolyze into CsOH and hydrous ZrO₂ when in contact with moisture in the air .

-

Reactions with Caesium Iodide and Zirconium Reactions of CsI and ZrO₂ are considered similar to those in the reactor PCI process. The addition of metallic zirconium can drive the formation of Cs₂ZrO₃ by consuming ZrI₄ .

Reaction with Air

Reactions with Acids

Reactions with Halogens

Reactions with Bases

Scientific Research Applications

Nuclear Waste Management

Cesium Removal from Aqueous Solutions

One of the primary applications of cesium zirconate is in the treatment of radioactive waste, specifically for the removal of cesium ions from contaminated water. Research indicates that zirconia, when synthesized via sol-gel methods, exhibits excellent adsorption characteristics for cesium ions. The adsorption process is influenced by factors such as pH, contact time, and temperature. Optimal cesium removal occurs in alkaline conditions, where the negative charge on the zirconia surface enhances electrostatic attraction to positively charged cesium ions. The maximum adsorption is typically reached within 60 minutes, making it a viable option for wastewater treatment applications .

Thermodynamic and Kinetic Studies

Studies have shown that cesium adsorption by zirconia is an endothermic process, indicating a favorable interaction between cesium ions and the sorbent at elevated temperatures. Kinetic modeling suggests that the adsorption follows pseudo-second-order kinetics, highlighting the importance of chemisorption processes in cesium removal .

Catalysis

Heterogeneous Base Catalyst in Biodiesel Production

this compound has been explored as a heterogeneous base catalyst for biodiesel production from vegetable oils such as soybean and Jatropha. The compound demonstrates effective catalytic activity due to its basic properties, facilitating transesterification reactions that convert oils into biodiesel and glycerol. This application not only enhances biodiesel yield but also contributes to sustainable energy practices .

Material Science

Synthesis and Characterization of Zirconates

The synthesis of various cesium zirconates has been reported through high-temperature reactions involving cesium oxide and zirconia. Notable compounds include Cs₂ZrO₃ and Cs₄ZrO₄, which have been characterized using single crystal methods to determine their structural properties. These compounds exhibit stability under high temperatures and are relevant in discussions surrounding fission product distribution in nuclear reactors .

Optoelectronic Applications

Perovskite Nanocrystals

Recent studies have highlighted the potential of this compound in optoelectronic applications through the synthesis of lead-free cesium zirconium halide double perovskite nanocrystals (NCs). These materials show promising photoluminescence properties and low toxicity, making them suitable candidates for use in light-emitting devices and solar cells. The controlled growth of these nanocrystals via microfluidic reactors allows for tunable emission wavelengths, enhancing their applicability in advanced optoelectronic systems .

Table 1: Adsorption Characteristics of this compound

| Parameter | Value |

|---|---|

| Maximum Adsorption | 80%-90% within 30 minutes |

| Optimal pH | Alkaline (pH > 7) |

| Kinetic Model | Pseudo-second-order kinetics |

| Thermodynamic Type | Endothermic |

Table 2: Structural Properties of Cesium Zirconates

| Compound | Crystal Structure | Stability Temperature |

|---|---|---|

| Cs₂ZrO₃ | Orthorhombic (Cmcm) | Stable > 900°C |

| Cs₄ZrO₄ | Monoclinic (P21/c) | Stable ~730°C |

Mechanism of Action

The mechanism by which cesium zirconate exerts its effects involves its interaction with molecular targets and pathways. In catalytic applications, this compound facilitates the conversion of reactants to products by providing an active surface for the reaction to occur. Its unique crystal structure and electronic properties play a crucial role in its effectiveness as a catalyst .

Comparison with Similar Compounds

- Sodium zirconate (Na2ZrO3)

- Potassium zirconate (K2ZrO3)

- Calcium zirconate (CaZrO3)

Comparison: Cesium zirconate is unique due to its higher stability and specific optical properties compared to other zirconates . For instance, cesium-doped sodium zirconate perovskite exhibits enhanced optical properties and CO2 sorption capabilities . The incorporation of cesium ions significantly improves the stability and performance of these compounds, making this compound a valuable material in various applications.

Biological Activity

Cesium zirconate (CsZrO₃) is a compound that has garnered attention for its unique properties and potential applications in various fields, particularly in environmental science and medicine. This article explores the biological activity of this compound, focusing on its effects on cellular processes, potential therapeutic roles, and implications for environmental remediation.

Overview of this compound

This compound is a ceramic material formed from cesium and zirconium oxides. It is primarily known for its stability and ability to immobilize radioactive cesium ions, making it significant in nuclear waste management. Recent studies have also investigated its biological interactions and potential health impacts.

Effects on Cell Proliferation and Migration

Research indicates that cesium compounds, including this compound, can influence cell behavior. A notable study demonstrated that cesium suppresses fibroblast proliferation and migration. Specifically, cesium chloride (CsCl) treatment resulted in a dose-dependent decrease in the growth of NIH/3T3 fibroblast cells. The effective concentration (EC₅₀) values for cesium were significantly lower compared to other alkali metals, indicating a potent inhibitory effect on cell proliferation:

| Alkali Metal | EC₅₀ (mM) |

|---|---|

| Lithium | 15.5 ± 4.5 |

| Sodium | 85.7 ± 31.9 |

| Potassium | 81.0 ± 23.4 |

| Rubidium | 13.4 ± 3.0 |

| Cesium | 2.2 ± 0.3 |

These findings suggest that cesium may alter intracellular metabolism by competing with potassium ions, essential for various enzymatic activities, including pyruvate kinase involved in glycolysis .

The mechanism by which cesium affects cell proliferation appears to involve competition with potassium ions within the cytoplasm, thereby inhibiting critical metabolic pathways. This competition leads to reduced pyruvate kinase activity, which is crucial for cellular energy production . Importantly, while cesium reduces cell growth, it does not significantly increase cytotoxicity at lower concentrations, indicating a selective inhibitory effect rather than outright cell death.

Cesium Accumulation in Plants

A study involving Chenopodium album demonstrated the plant's ability to absorb cesium from hydroponic solutions. The research found that cesium accumulates primarily in the aerial parts of the plant without causing significant anatomical changes. Instead, the plant adapts by expanding xylem structures to facilitate increased cesium uptake while storing it in vacuoles as crystalline forms to mitigate toxicity . This suggests potential applications for this compound in phytoremediation strategies.

Environmental Implications

The ability of this compound to immobilize radioactive cesium makes it a candidate for use in nuclear waste management. Its stability under various conditions allows it to serve as an effective sorbent for removing cesium from contaminated environments . The adsorption characteristics of sol-gel-derived zirconia for cesium ions indicate that pH and contact time significantly influence removal efficiency, with optimal conditions found at alkaline pH levels .

Properties

IUPAC Name |

dicesium;dioxido(oxo)zirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cs.3O.Zr/q2*+1;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVUVIOQJJSLQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

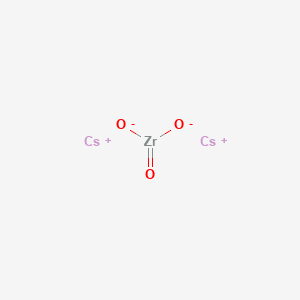

Canonical SMILES |

[O-][Zr](=O)[O-].[Cs+].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs2O3Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals and powder; Low water solubility; [GFS Chemicals MSDS] | |

| Record name | Cesium zirconate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20419 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12158-58-6 | |

| Record name | Zirconate (ZrO32-), cesium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicesium zirconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.